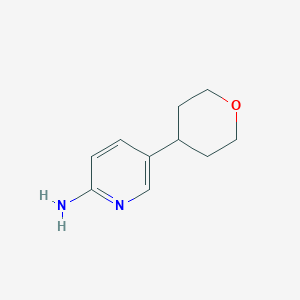

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Vue d'ensemble

Description

“5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 1159814-73-9 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 5-tetrahydro-2H-pyran-4-yl-2-pyridinamine .

Molecular Structure Analysis

The InChI code for “5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine” is 1S/C10H14N2O/c11-10-2-1-9 (7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2, (H2,11,12) . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

“5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine” is a solid at room temperature . It should be stored at 2-8°C .Applications De Recherche Scientifique

Pharmacology: Anti-Inflammatory Properties

This compound has been studied for its potential anti-inflammatory effects. It serves as a precursor in the synthesis of substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols, which have shown promising results in reducing inflammation .

Organic Synthesis: Intermediate for Heterocyclic Compounds

In organic chemistry, 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine is used as an intermediate for the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals and agrochemicals .

Medicinal Chemistry: Drug Discovery

The compound plays a role in the discovery of new drugs. It is involved in the synthesis of complex molecules that can interact with biological targets, potentially leading to the development of new medications .

Chemical Research: Suzuki Coupling Reactions

It is utilized in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds in chemical research. This process is fundamental for constructing complex organic molecules .

Industrial Applications: Synthesis of Darolutamide Derivatives

In the industrial sector, this compound is used to synthesize darolutamide derivatives, which are investigated as potential androgen receptor inhibitors. These inhibitors could be significant in the treatment of diseases like prostate cancer .

DNA Research: Detection of Single Strand Breaks

The related compound, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, derived from 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine, is reported to improve the detection of single-strand breaks in DNA, which is crucial for understanding genetic damage and repair mechanisms .

Propriétés

IUPAC Name |

5-(oxan-4-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10-2-1-9(7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCBKXCKSDVHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2923323.png)

![1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2923324.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one](/img/structure/B2923326.png)

![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2923329.png)

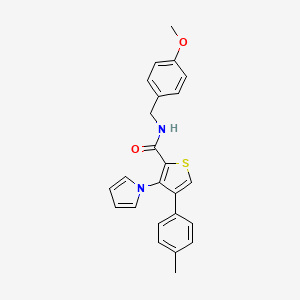

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2923332.png)

![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2923333.png)

![N-(2-chlorobenzyl)-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2923337.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2923340.png)

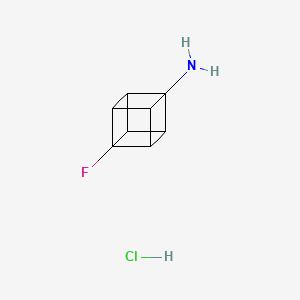

![7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)